
ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate
Übersicht
Beschreibung
Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate, also known as CPP, is a synthetic compound that has gained significant attention in the field of scientific research. CPP is a pyrrole derivative that exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.
Wirkmechanismus
The exact mechanism of action of ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to activate the AMPK signaling pathway, which plays a crucial role in energy metabolism. ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has also been shown to reduce the levels of oxidative stress markers, such as MDA and ROS, in animal models of neurodegeneration. In addition, ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. It exhibits a wide range of biological activities, making it a versatile compound for studying various signaling pathways. However, ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate also has some limitations. It is a synthetic compound and may not accurately reflect the physiological effects of natural compounds. In addition, the exact mechanism of action of ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate is not fully understood, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate. One area of research is the development of ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate-based therapeutics for the treatment of various inflammatory and neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate, which may lead to the discovery of novel signaling pathways and targets for drug development. Furthermore, the development of new synthetic methods for ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate may improve its yield and purity, making it a more valuable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has also been investigated for its anti-tumor effects in various cancer cell lines. In addition, ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
122453-97-8 |
|---|---|
Produktname |
ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate |
Molekularformel |
C13H12ClNO2 |
Molekulargewicht |
249.69 g/mol |
IUPAC-Name |
ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C13H12ClNO2/c1-2-17-13(16)12-8-15-7-11(12)9-3-5-10(14)6-4-9/h3-8,15H,2H2,1H3 |
InChI-Schlüssel |
RQSAOSHNBJFBJS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CNC=C1C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CCOC(=O)C1=CNC=C1C2=CC=C(C=C2)Cl |
Synonyme |
4-(4-CHLOROPHENYL)-1H-PYRROLE-3-CARBOXYLIC ACID ETHYL ESTER |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

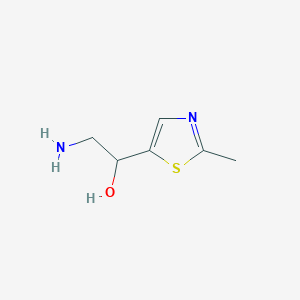

![1H-Benzo[d]imidazole-6-carboxamide](/img/structure/B37902.png)
![(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B37910.png)
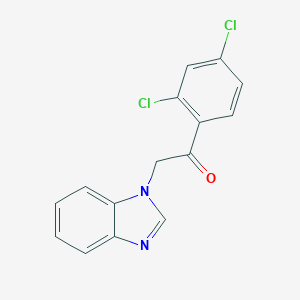

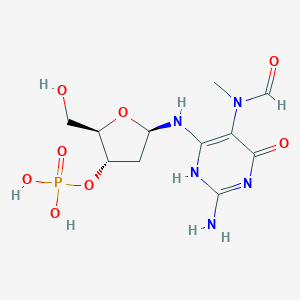
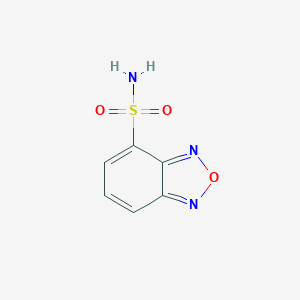
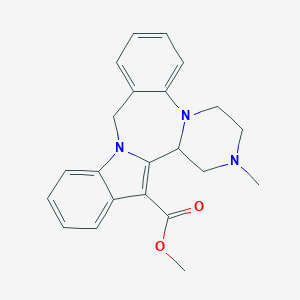
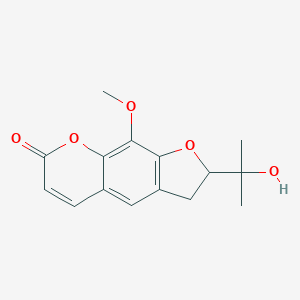
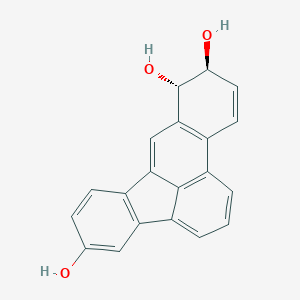
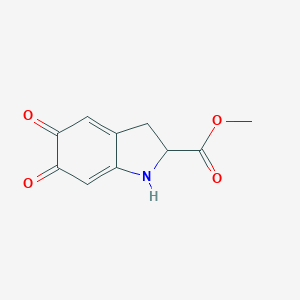
![4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B37927.png)
